Cyclopentamine hydrochloride

Descripción general

Descripción

El clorhidrato de ciclopentamina es una alquilamina simpaticomimética, clasificada como vasoconstrictor. Anteriormente se utilizaba como medicamento de venta libre para la descongestión nasal en Europa y Australia. Se ha suspendido en gran medida debido a la disponibilidad de alternativas más efectivas y seguras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del clorhidrato de ciclopentamina implica varios pasos. Un método incluye la reacción del cis-1,4-dicloro-2-buteno con nitrometano en presencia de un catalizador alcalino a temperaturas que varían de 25 a 80 grados Celsius. Esta reacción produce 4-nitro-ciclopentil-1-alquenil, que luego se reduce para obtener ciclopentamina .

Métodos de Producción Industrial: Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que se minimizan los costos. El proceso normalmente implica el uso de materias primas fácilmente disponibles y evita reacciones complejas como la diazotación, que pueden ser costosas y difíciles de gestionar .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de ciclopentamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ciclopentanona, mientras que la reducción puede producir varios compuestos de amina .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cyclopentamine hydrochloride has garnered interest in various scientific domains, particularly in pharmacology and medicinal chemistry. Its applications include:

1. Psychostimulant Research

- This compound is studied for its psychostimulant properties, which may influence neurotransmitter systems in the brain, particularly dopamine and norepinephrine. This mechanism is similar to that of other stimulants, suggesting potential uses in treating mood disorders and cognitive impairments .

2. Cognitive Enhancement

- The compound has been investigated for its potential to enhance cognitive functions, particularly in conditions like Attention Deficit Hyperactivity Disorder (ADHD). Studies indicate that cyclopentamine may improve attention and focus through its stimulant effects.

3. Antidepressant Properties

- Research has indicated that this compound may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. This aspect is crucial for developing new therapeutic strategies for depression.

4. Historical Use in Medicine

- Historically, cyclopentamine was used as an over-the-counter treatment for nasal congestion in Europe and Australia. However, it has been largely discontinued due to safety concerns and the availability of more effective alternatives like propylhexedrine .

The biological activity of this compound has been explored in several studies:

- Neurotransmitter Interaction Study : Findings suggest that cyclopentamine increases dopamine and norepinephrine levels in animal models, indicating its potential utility in treating mood disorders.

- Cognitive Function Improvement : Studies have shown that the compound can enhance cognitive performance, particularly beneficial for individuals with ADHD.

Case Studies and Research Findings

Several key studies have contributed to understanding the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Cyclopentamine significantly increased levels of dopamine and norepinephrine in animal models, suggesting antidepressant potential. |

| Cognitive Enhancement | Demonstrated improvements in attention and focus in ADHD models, highlighting its cognitive-enhancing properties. |

| Stereochemical Influence | Research indicates that the trans isomer of cyclopentamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects. |

Mecanismo De Acción

El clorhidrato de ciclopentamina actúa como un agente liberador de neurotransmisores de catecolamina, que incluyen norepinefrina, epinefrina y dopamina. Sus efectos sobre la norepinefrina y la epinefrina median sus propiedades descongestionantes, mientras que su impacto en los tres neurotransmisores contribuye a sus efectos estimulantes. El compuesto interactúa con los receptores adrenérgicos alfa y beta, influyendo en varias respuestas fisiológicas .

Compuestos Similares:

Propilhexedrina: Similar en estructura pero contiene un grupo ciclohexilo en lugar de un grupo ciclopentilo.

Metanfetamina: Contiene un grupo fenilo, lo que lo convierte en una molécula aromática.

Cipenamina: Trans-2-fenilciclopentilamina, estructuralmente relacionada pero con diferentes propiedades farmacológicas.

Singularidad: El clorhidrato de ciclopentamina es único debido a su estructura de anillo de ciclopentano, que lo diferencia de otros compuestos como la propilhexedrina y la metanfetamina. Esta diferencia estructural afecta su potencia y efectos farmacológicos, haciéndolo menos potente que sus contrapartes aromáticas .

Comparación Con Compuestos Similares

Propylhexedrine: Similar in structure but contains a cyclohexyl group instead of a cyclopentyl group.

Methamphetamine: Contains a phenyl group, making it an aromatic molecule.

Cypenamine: Trans-2-phenylcyclopentylamine, structurally related but with different pharmacological properties.

Uniqueness: Cyclopentamine hydrochloride is unique due to its cyclopentane ring structure, which differentiates it from other compounds like propylhexedrine and methamphetamine. This structural difference impacts its potency and pharmacological effects, making it less potent than its aromatic counterparts .

Actividad Biológica

Cyclopentamine hydrochloride (CP HCl) is a sympathomimetic amine that has garnered interest due to its biological activity, particularly its effects on the sympathetic nervous system. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

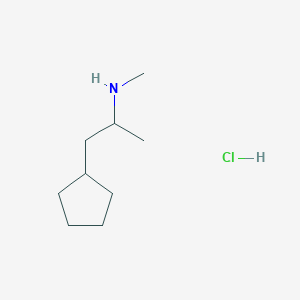

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with an amine group and a hydrochloride salt, which enhances its solubility in water. Its chemical structure contributes to its biological activity, primarily by mimicking the effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The structural formula can be represented as follows:

CP HCl acts primarily by increasing the release of norepinephrine from nerve endings. This mechanism leads to various physiological effects:

- Vasoconstriction : Increased blood pressure due to narrowing of blood vessels.

- Bronchodilation : Relaxation of bronchial muscles, facilitating easier breathing.

- Increased heart rate : Stimulation of cardiac output.

The drug was initially developed in the 1940s as a nasal decongestant but has since been discontinued for this purpose in favor of safer alternatives. However, it remains relevant in scientific research for studying sympathomimetics and their effects on the nervous system.

Sympathomimetic Activity

Research indicates that CP HCl exhibits significant sympathomimetic activity, influencing both alpha and beta adrenergic receptors. Studies have shown that it can effectively block isoproterenol-induced inhibition in isolated rabbit ileum preparations, suggesting a complex interaction with adrenergic receptors .

Case Studies and Research Findings

- In Vitro Studies : In various studies involving isolated tissues, CP HCl demonstrated a capacity to modulate responses mediated by adrenergic receptors, indicating its potential utility in pharmacological research .

- Bioequivalence Testing : A study involving bioequivalence testing highlighted the importance of understanding the pharmacokinetic profiles of CP HCl when compared to other sympathomimetics like ephedrine sulfate. This research emphasized the need for rigorous testing methods to ensure consistent therapeutic outcomes .

- Corrosion Inhibition Studies : Interestingly, CP HCl has also been investigated for its potential as a corrosion inhibitor in steel surfaces, showcasing its versatility beyond traditional pharmacological applications .

Data Tables

The following table summarizes key pharmacological properties and effects observed in studies involving this compound:

| Property | Observation |

|---|---|

| Chemical Formula | C₅H₁₀N·HCl |

| Sympathomimetic Activity | Increases norepinephrine release |

| Vasoconstriction | Significant increase in blood pressure |

| Bronchodilation | Facilitates easier breathing |

| Heart Rate | Increases cardiac output |

Propiedades

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-02-3 | |

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclopentamine hydrochloride quantified in pharmaceutical mixtures?

A1: this compound can be quantified in pharmaceutical mixtures using a colorimetric assay. [] This method utilizes the reaction of this compound, a secondary amine, with copper dithiocarbamate to produce a colored complex measurable by spectrophotometry. [] This approach allows for the simultaneous determination of this compound alongside other antihistamines like methapyrilene hydrochloride and pyrrobutamine phosphate. []

Q2: Can this compound increase the solubility of other compounds?

A2: Yes, this compound demonstrates solubilizing properties for certain aliphatic and aromatic acids in aqueous solutions. [] This solubilization effect becomes particularly pronounced at higher concentrations of this compound. [] The degree of solubilization and the temperature range in which it occurs are influenced by the specific structures of both the this compound and the acid in question. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.